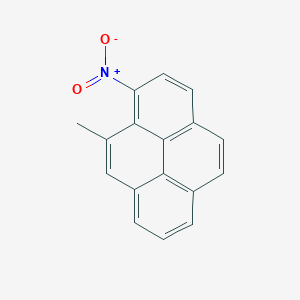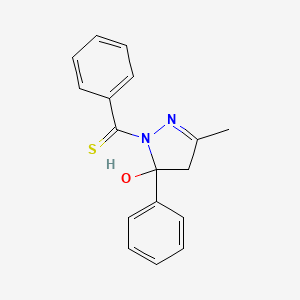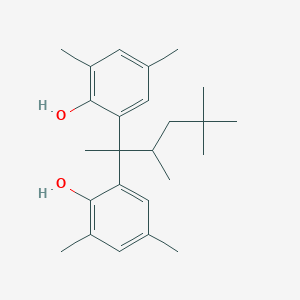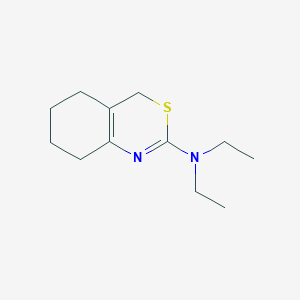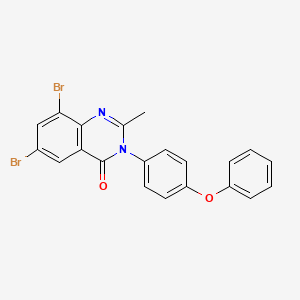![molecular formula C12H10N2O2 B14376531 (2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide](/img/structure/B14376531.png)
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide is an organic compound with a complex structure that includes a phenyl group, a hydroxyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide can be achieved through several synthetic routes. One common method involves the reaction of a phenyl-substituted aldehyde with a cyanide source under basic conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash Joule heating, which rapidly heats the reactants to high temperatures, can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyanide group can be reduced to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the cyanide group can produce an amine .
Scientific Research Applications
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of advanced materials and as a precursor in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of (2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyridine: An aromatic heterocycle with a nitrogen atom in the ring.
Pyrrole: Another aromatic heterocycle with a nitrogen atom.
Benzene: A simple aromatic hydrocarbon with a six-membered ring.
Uniqueness
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar aromatic compounds .
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide |
InChI |
InChI=1S/C12H10N2O2/c1-8(15)11(10(14)7-13)12(16)9-5-3-2-4-6-9/h2-6,14,16H,1H3/b12-11-,14-10? |
InChI Key |
MJVPJTVAUBOQJN-PPORPZLVSA-N |
Isomeric SMILES |
CC(=O)/C(=C(\C1=CC=CC=C1)/O)/C(=N)C#N |
Canonical SMILES |
CC(=O)C(=C(C1=CC=CC=C1)O)C(=N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


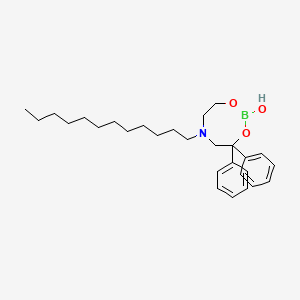
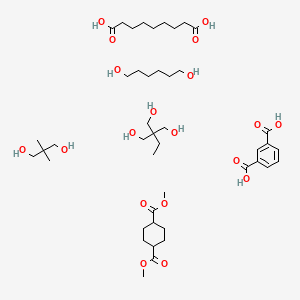


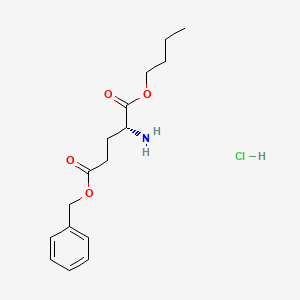
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)


